molecular formula C9H12N2O2S B14182751 N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide CAS No. 861848-44-4

N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide

Cat. No.: B14182751
CAS No.: 861848-44-4
M. Wt: 212.27 g/mol
InChI Key: OZEWSSZHMFFCID-MRVPVSSYSA-N
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Description

N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyridine ring substituted with a sulfonamide group and a but-3-en-2-yl group. Sulfonamides are widely recognized for their antibacterial properties and have been used in various medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-sulfonyl chloride with (2R)-but-3-en-2-amine under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or sodium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for treating infections and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to their antibacterial effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A widely used antibacterial agent.

    Sulfadiazine: Another sulfonamide with antibacterial properties.

    Sulfapyridine: Used to treat dermatitis herpetiformis and other skin conditions.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

CAS No.

861848-44-4

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O2S/c1-3-8(2)11-14(12,13)9-6-4-5-7-10-9/h3-8,11H,1H2,2H3/t8-/m1/s1

InChI Key

OZEWSSZHMFFCID-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C=C)NS(=O)(=O)C1=CC=CC=N1

Canonical SMILES

CC(C=C)NS(=O)(=O)C1=CC=CC=N1

Origin of Product

United States

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